4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline
CAS No.: 869943-63-5
Cat. No.: VC8144545
Molecular Formula: C13H22N2
Molecular Weight: 206.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869943-63-5 |
|---|---|
| Molecular Formula | C13H22N2 |
| Molecular Weight | 206.33 g/mol |
| IUPAC Name | 4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C13H22N2/c1-5-11(2)14-10-12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3 |
| Standard InChI Key | LFZQUASVCQIKLJ-UHFFFAOYSA-N |
| SMILES | CCC(C)NCC1=CC=C(C=C1)N(C)C |
| Canonical SMILES | CCC(C)NCC1=CC=C(C=C1)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline, reflects its branched alkyl chain and aromatic amine groups. Key structural attributes include:
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A dimethylaniline moiety (para-substituted aromatic ring with two methyl groups on the nitrogen).
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A butan-2-ylaminomethyl group at the fourth position of the benzene ring, introducing steric bulk and potential hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 242.79 g/mol | PubChem |
| Canonical SMILES | CCC(C)NCC1=CC=C(C=C1)N(C)C.Cl | PubChem |
| InChI Key | QWFZSBWVTOTSFB-UHFFFAOYSA-N | PubChem |
The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in solution-phase reactions .
Synthesis and Industrial Production
Synthetic Routes
The free base is typically synthesized via a Mannich reaction, where N,N-dimethylaniline reacts with butan-2-ylamine in the presence of formaldehyde under acidic conditions . The hydrochloride salt forms by treating the free base with hydrochloric acid:
Industrial Considerations
Large-scale production employs continuous-flow reactors to optimize yield and purity. Automated systems monitor parameters like temperature (40–60°C) and pH to prevent side reactions such as over-alkylation .
Chemical Reactivity and Functional Transformations
The compound participates in three primary reaction types:
Oxidation
Oxidizing agents (e.g., ) convert the tertiary amine to N-oxide derivatives, altering electronic properties for applications in catalysis .
Reduction
Lithium aluminum hydride () reduces the aminomethyl group to a primary amine, enabling downstream functionalization .
Substitution Reactions
Electrophilic aromatic substitution occurs at the para position of the dimethylaniline ring, though steric hindrance from the butan-2-yl group moderates reactivity .
Industrial and Research Applications
Organic Synthesis
The compound serves as a building block for:
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Dyes and Pigments: Its aromatic amine structure facilitates conjugation with chromophores.
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Pharmaceutical Intermediates: Functionalization at the aminomethyl group enables access to drug candidates .
Materials Science
Incorporation into polymers or surfactants leverages its amphiphilic nature, enhancing material stability and solubility .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Amines
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| N,N-Dimethylaniline | Lacks the butan-2-ylaminomethyl group | |
| 4-(Aminomethyl)-N,N-diethylaniline | Ethyl groups instead of methyl |
The butan-2-yl group in 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline confers superior lipophilicity compared to simpler analogs, influencing its partition coefficients and bioavailability .
Challenges and Future Directions
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Stereochemical Control: The chiral center in the butan-2-yl group necessitates enantioselective synthesis for pharmaceutical applications.
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Toxicity Profiling: Comprehensive in vitro and in vivo studies are needed to assess safety and biocompatibility.
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